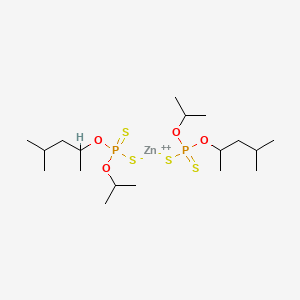

Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-(1,3-dimetilbutil) O-(isopropil)ditiofosfato de zinc es un compuesto químico con la fórmula molecular C18H40O4P2S4Zn. Se utiliza comúnmente como aditivo en lubricantes y aceites para prevenir el desgaste y la oxidación. Este compuesto es conocido por sus excelentes propiedades antidesgaste y antioxidantes, lo que lo convierte en un componente crucial en diversas aplicaciones industriales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de O-(1,3-dimetilbutil) O-(isopropil)ditiofosfato de zinc normalmente implica la reacción de ésteres de ácido fosforoditiofosfórico con sales de zinc. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. La reacción general se puede representar de la siguiente manera:

Éster de ácido fosforoditiofosfórico+Sal de zinc→O-(1,3-dimetilbutil) O-(isopropil)ditiofosfato de zinc

Métodos de producción industrial

En entornos industriales, la producción de O-(1,3-dimetilbutil) O-(isopropil)ditiofosfato de zinc se lleva a cabo en grandes reactores donde los reactivos se mezclan y se calientan a la temperatura requerida. La reacción se monitoriza para asegurar la conversión completa de los reactivos al producto deseado. El producto final se purifica y se envasa para su uso en diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones

El O-(1,3-dimetilbutil) O-(isopropil)ditiofosfato de zinc experimenta varios tipos de reacciones químicas, entre las que se incluyen:

Oxidación: El compuesto puede oxidarse para formar óxido de zinc y otros productos de oxidación.

Hidrólisis: En presencia de agua, el compuesto puede hidrolizarse para formar ácido fosforoditiofosfórico e hidróxido de zinc.

Sustitución: El compuesto puede sufrir reacciones de sustitución en las que los grupos alquilo son reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el oxígeno en condiciones controladas.

Hidrólisis: El agua o las soluciones acuosas pueden facilitar la hidrólisis, especialmente en condiciones ácidas o básicas.

Sustitución: Se pueden utilizar diversos reactivos, incluidos los haluros de alquilo y otros electrófilos, para reacciones de sustitución.

Principales productos formados

Oxidación: Óxido de zinc y otros productos de oxidación.

Hidrólisis: Ácido fosforoditiofosfórico e hidróxido de zinc.

Sustitución: Nuevos ditiofosfatos sustituidos con grupos alquilo o funcionales.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C18H40O4P2S4Zn

- Molar Mass : 576.1 g/mol

- CAS Number : 14548-64-2

- Synonyms : Zinc bis(1,3-dimethylbutyl) dithiophosphate, Phosphorodithioic acid zinc salt

The compound features a dithiophosphate structure, characterized by the presence of sulfur and phosphorus atoms, which contribute to its unique chemical behavior and reactivity.

Applications in Lubricants

One of the primary applications of Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate is as an additive in lubricating oils. Its properties make it particularly suitable for the following uses:

- Anti-Wear Agent : It acts as an anti-wear agent in engine oils and hydraulic fluids, reducing friction and wear on metal surfaces during operation. This is crucial for extending the life of machinery and improving efficiency .

- Oxidation Inhibitor : The compound also functions as an antioxidant, preventing oxidative degradation of oils under high-temperature conditions. This enhances the stability and longevity of lubricants .

- Corrosion Inhibitor : It provides corrosion protection for metal surfaces in contact with lubricating oils, thereby minimizing the risk of damage due to moisture or contaminants .

Industrial Applications

Beyond lubricants, this compound finds applications in various industrial processes:

- Catalyst in Organic Reactions : The compound can serve as a catalyst in organic synthesis, participating in reactions that require sulfur-containing compounds .

- Disinfectant Properties : It has been noted for its disinfectant capabilities, making it useful in industrial settings where sanitation is critical .

Case Study 1: Hydraulic Oil Formulations

A study on hydraulic oil formulations demonstrated that incorporating this compound significantly improved the load-carrying capacity of the oil. The formulation exhibited excellent water tolerance and reduced corrosive hydrolysis products when exposed to moisture. This was particularly beneficial for hydraulic systems operating under variable conditions .

Case Study 2: Automotive Engine Oils

In automotive applications, the inclusion of this compound in engine oils resulted in lower wear rates during engine operation. Tests indicated that vehicles using oils fortified with this compound showed improved performance metrics compared to those using standard formulations without this additive. The enhanced anti-wear properties contributed to better fuel efficiency and reduced maintenance costs over time .

Comparative Data Table

| Application Area | Functionality | Benefits |

|---|---|---|

| Lubricating Oils | Anti-wear agent | Reduces friction and wear |

| Oxidation inhibitor | Enhances oil stability | |

| Corrosion inhibitor | Protects metal surfaces | |

| Industrial Processes | Catalyst for organic reactions | Facilitates chemical synthesis |

| Disinfectant | Ensures sanitation in industrial settings |

Mecanismo De Acción

El principal mecanismo de acción del O-(1,3-dimetilbutil) O-(isopropil)ditiofosfato de zinc es su capacidad para formar una película protectora en las superficies metálicas. Esta película, compuesta principalmente por fosfato de zinc, actúa como una barrera para evitar el desgaste y la oxidación. La formación de esta película está impulsada por el esfuerzo cortante aplicado y la temperatura, que promueven la activación térmica del compuesto. La película protectora es relativamente gruesa y consta de múltiples capas, lo que proporciona excelentes propiedades antidesgaste .

Comparación Con Compuestos Similares

Compuestos similares

Ditiofosfatos de dialquilo de zinc: Estos compuestos tienen estructuras similares pero diferentes grupos alquilo.

Ditiofosfatos de diarilio de zinc: Estos compuestos tienen grupos arilo en lugar de grupos alquilo.

Singularidad

El O-(1,3-dimetilbutil) O-(isopropil)ditiofosfato de zinc es único debido a sus grupos alquilo específicos, que proporcionan propiedades antidesgaste y antioxidantes distintas. La combinación de grupos 1,3-dimetilbutil e isopropil mejora la estabilidad y la eficacia del compuesto en comparación con otros ditiofosfatos de zinc .

Actividad Biológica

Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate is an organometallic compound with significant applications in various industrial sectors, particularly as an anti-wear agent and antioxidant in lubricants. This article explores its biological activity, including toxicity profiles, potential health effects, and comparative analysis with similar compounds.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : CHOPSZn

- Physical State : Viscous amber liquid

- Applications : Primarily used in lubricants and industrial oils.

Systemic Toxicity

Research indicates that this compound exhibits moderate systemic toxicity. The compound's acute oral LD50 (lethal dose for 50% of the population) is reported between 2000 to 5000 mg/kg in rats, suggesting a relatively low acute toxicity compared to other chemical agents.

Key Findings :

- Dermal Exposure : Studies show that repeated dermal exposure can lead to skin irritation and potential reproductive toxicity in animal models .

- Irritation Potential : The compound may produce severe irritation upon contact, highlighting the need for careful handling .

Comparative Toxicity Analysis

| Compound Name | Acute Oral LD50 (mg/kg) | Key Toxicological Effects |

|---|---|---|

| This compound | 2000 - 5000 | Skin irritation, reproductive toxicity |

| Zinc bis(O,O-bis(1,3-dimethylbutyl)dithiophosphate) | >5000 | Low systemic toxicity |

| Other dithiophosphates | Variable | Varying levels of irritancy |

Biological Mechanisms

The biological activity of this compound is largely attributed to its dithiophosphate structure. This structure allows it to interact with biological membranes and enzymes, impacting cellular processes.

Enzymatic Interactions

Studies have shown that similar dithiophosphate compounds can inhibit certain enzymes involved in oxidative stress responses. This suggests that this compound may also exert antioxidant effects by modulating enzyme activity related to oxidative damage .

Case Study 1: Dermal Exposure in Animal Models

In a controlled study on guinea pigs, subjects exposed to the compound showed signs of skin sensitization. The study concluded that prolonged exposure could lead to allergic reactions in sensitive individuals .

Case Study 2: Reproductive Toxicity Assessment

A reproductive toxicity assessment conducted on rats indicated that high doses of the compound affected reproductive outcomes. The study emphasized the importance of evaluating long-term exposure risks associated with this compound in occupational settings .

Propiedades

Número CAS |

14548-64-2 |

|---|---|

Fórmula molecular |

C18H40O4P2S4Zn |

Peso molecular |

576.1 g/mol |

Nombre IUPAC |

zinc;4-methylpentan-2-yloxy-propan-2-yloxy-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C9H21O2PS2.Zn/c2*1-7(2)6-9(5)11-12(13,14)10-8(3)4;/h2*7-9H,6H2,1-5H3,(H,13,14);/q;;+2/p-2 |

Clave InChI |

ZLJYMIJYVMPKAH-UHFFFAOYSA-L |

SMILES canónico |

CC(C)CC(C)OP(=S)(OC(C)C)[S-].CC(C)CC(C)OP(=S)(OC(C)C)[S-].[Zn+2] |

Descripción física |

Liquid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.